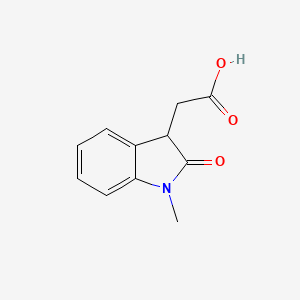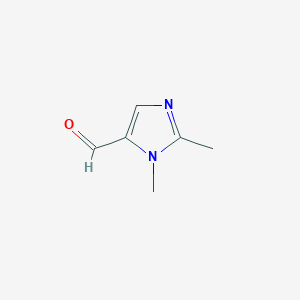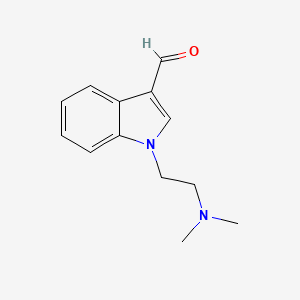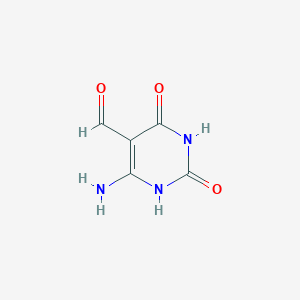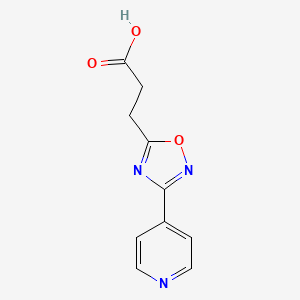![molecular formula C16H16O2 B1274694 2-[(Benzhydryloxy)methyl]oxirane CAS No. 6669-15-4](/img/structure/B1274694.png)
2-[(Benzhydryloxy)methyl]oxirane
Overview
Description
“2-[(Benzhydryloxy)methyl]oxirane” is a chemical compound with the molecular formula C16H16O2 . It is used in proteomics research .
Synthesis Analysis
While specific synthesis methods for “2-[(Benzhydryloxy)methyl]oxirane” were not found, a related compound, benzhydryl amines, has been studied extensively. The synthesis of benzhydryl amines involves both metal and metal-free racemic and asymmetric synthetic approaches .
Molecular Structure Analysis
The molecular structure of “2-[(Benzhydryloxy)methyl]oxirane” consists of a three-membered ring containing an oxygen atom (oxirane), a benzhydryl group, and a methyl group .
Physical And Chemical Properties Analysis
The molecular weight of “2-[(Benzhydryloxy)methyl]oxirane” is 240.3 . Other specific physical and chemical properties were not found in the search results.
Scientific Research Applications
Proteomics Research
2-[(Benzhydryloxy)methyl]oxirane: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The compound serves as a biochemical tool for modifying proteins and peptides, aiding in the identification and quantification of proteins in complex biological samples .
Synthesis of (Meth)Acrylates
This compound is instrumental in the synthesis of novel (meth)acrylate-based monomers and polymers. These materials are crucial for creating reactive polymers used as polymeric reagents or supports in biochemical and chemical applications .
Supramolecular Polymers
In the field of supramolecular chemistry, 2-[(Benzhydryloxy)methyl]oxirane contributes to the development of self-healing materials. These materials can repair themselves when damaged, which is a significant advancement in material science, potentially reducing maintenance costs and increasing product lifetimes .
Organic Synthesis
The epoxide group in 2-[(Benzhydryloxy)methyl]oxirane is a valuable intermediate in organic synthesis. It can undergo various ring-opening reactions to form different functional groups, which are essential in the synthesis of complex organic molecules .
Polymer Chemistry
This compound is used in polymer chemistry to create polymers with specific mechanical properties. It can be incorporated into polymer chains to introduce cross-linking points that enhance the strength and durability of the material .
properties
IUPAC Name |
2-(benzhydryloxymethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-3-7-13(8-4-1)16(18-12-15-11-17-15)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFIUYBZYJZWAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390620 | |
| Record name | 2-[(benzhydryloxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Benzhydryloxy)methyl]oxirane | |
CAS RN |
6669-15-4 | |
| Record name | 2-[(benzhydryloxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



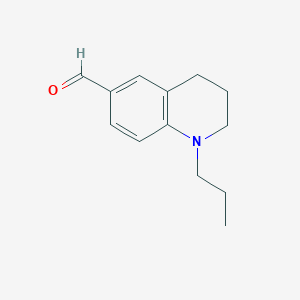


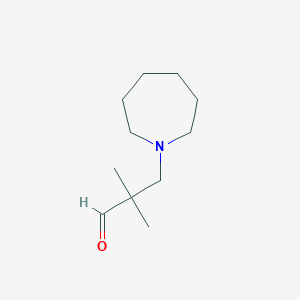
![1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1274619.png)


